6-(Trifluoromethyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
CAS No. |
1300106-03-9 |
|---|---|
Molecular Formula |
C8H4F3NO |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H |
InChI Key |
LRXKDMBGOGUYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Trifluoromethyl Benzo D Oxazole and Its Derivatives
Strategic Approaches to Constructing the Benzo[d]oxazole Ring System
The synthesis of the benzo[d]oxazole core can be achieved through several strategic disconnections, primarily involving the formation of the crucial C-O and C=N bonds that define the oxazole (B20620) ring fused to the benzene (B151609) ring. Key precursors typically include ortho-substituted anilines, such as 2-aminophenols or their derivatives.
Cyclization Reactions from Anilide Precursors
A significant route to benzo[d]oxazoles involves the cyclization of anilide precursors. One such method is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. dntb.gov.uanih.gov This approach starts with the acylation of a 2-fluoroaniline (B146934) bearing an electron-withdrawing group at the C5 position, such as a trifluoromethyl group, to form the corresponding anilide. nih.gov Subsequent treatment with a base, like potassium carbonate in anhydrous dimethylformamide (DMF), induces deprotonation at the nitrogen, followed by an intramolecular nucleophilic attack of the resulting amide oxygen onto the carbon bearing the fluorine atom, leading to ring closure and the formation of the benzo[d]oxazole ring. dntb.gov.uanih.gov
The reactivity of the anilide precursor in this cyclization is highly dependent on the nature of the electron-withdrawing group at the C5 position of the SNAr acceptor ring. nih.gov The trifluoromethyl group is considered one of the least potent activators for this reaction. nih.gov Consequently, the cyclization of anilides containing a trifluoromethyl group requires more forcing conditions, such as higher temperatures and longer reaction times, compared to those with more potent activating groups like nitro or cyano. nih.gov For instance, the cyclization of benzanilides with a C5-trifluoromethyl group may require heating at 130 °C for 3 hours. nih.govsemanticscholar.org Acetanilides are generally more challenging to cyclize, often necessitating reaction times of 4 to 6 hours at similar temperatures. nih.gov
Table 1: Reaction Conditions for N-deprotonation–O-SNAr Cyclization of Benzanilides with Various C5 Activating Groups nih.gov
| Activating Group | Temperature (°C) | Time (h) |
| Nitro | 90 | 1 |
| Cyano | 115 | 1 |
| Methoxycarbonyl | 120 | 2 |
| Trifluoromethyl | 130 | 3 |
Condensation Reactions with o-Amino(thio)phenols
The condensation of o-aminophenols with various carbonyl-containing compounds is a widely employed and versatile strategy for the synthesis of benzo[d]oxazoles. nih.gov This approach allows for the introduction of a wide range of substituents at the 2-position of the benzo[d]oxazole ring.
One-Pot Methodologies
One-pot procedures offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net Several one-pot methods have been developed for the synthesis of 2-substituted benzo[d]oxazoles, including those bearing a trifluoromethyl group.
A notable one-pot synthesis involves the reaction of o-aminophenols with trifluoroacetic acid. researchgate.net This reaction can proceed autocatalytically when heated, affording the corresponding 2-(trifluoromethyl)benzo[d]oxazole (B1317246) in high yield. nih.gov For example, heating o-aminophenol with trifluoroacetic acid at 70 °C for 16 hours can produce 2-(trifluoromethyl)benzoxazole in 99% yield after simple evaporation of the excess acid. nih.gov However, the efficiency of this reaction can be influenced by the electronic nature of the substituents on the o-aminophenol ring. Electron-deficient substrates, such as 4-trifluoromethyl-substituted o-aminophenol, may result in lower yields. nih.gov
Another efficient one-pot method involves the condensation of o-aminophenols with aldehydes in the presence of a catalyst. nih.gov Various catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been successfully employed to promote this transformation. organic-chemistry.orgacs.org For instance, a Brønsted acidic ionic liquid gel has been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org The reaction of 2-aminophenol (B121084) with an appropriate aldehyde in the presence of this catalyst at 130 °C for 5 hours can provide the desired benzoxazole (B165842) in high yield. acs.org
Furthermore, a one-pot synthesis of 2-(trifluoromethyl)benzoxazoles can be achieved by the condensation of o-aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This method provides good to excellent yields and is amenable to gram-scale synthesis. rsc.org The reaction is believed to proceed through the nucleophilic addition of the amino group of the o-aminophenol to trifluoroacetonitrile, forming an imidamide intermediate which then undergoes intramolecular cyclization. rsc.org
Table 2: Examples of One-Pot Syntheses of Trifluoromethyl-Substituted Benzoxazoles
| o-Aminophenol Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| o-Aminophenol | Trifluoroacetic acid | 70 °C, 16 h | 2-(Trifluoromethyl)benzoxazole | 99 | nih.gov |
| 4-Trifluoromethyl-o-aminophenol | Trifluoroacetic acid | 70 °C, 16 h | 2,6-bis(Trifluoromethyl)benzoxazole | 58 | nih.gov |
| o-Aminophenol | Trifluoroacetonitrile (in situ) | - | 2-(Trifluoromethyl)benzoxazole | Good to Excellent | rsc.org |
Oxidative Cyclization Protocols for Benzo[d]oxazoles
Oxidative cyclization represents another powerful strategy for the construction of the benzo[d]oxazole ring system. These methods often involve the in situ generation of a reactive intermediate that undergoes subsequent cyclization and aromatization.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric oxidants. researchgate.net While specific examples for the direct electrochemical synthesis of 6-(trifluoromethyl)benzo[d]oxazole are not extensively detailed in the provided search results, the general principles of electrochemical synthesis of benzoxazoles are well-established. These methods typically involve the electrochemical oxidation of precursors like o-aminophenols or related compounds to generate a reactive species that undergoes intramolecular cyclization. researchgate.net The development of modified electrodes and electrocatalysts can enhance the efficiency and selectivity of these transformations. researchgate.net
Metal-Mediated Oxidations (e.g., Silver Carbonate)
Metal-mediated oxidative cyclizations provide an effective means to synthesize benzo[d]oxazoles. Various transition metals, including copper and silver, have been utilized to catalyze these reactions.
Silver-catalyzed reactions are known for their high efficiency and selectivity. rsc.orgnih.gov A silver-catalyzed tandem condensation reaction has been developed for the synthesis of 2-(phenylsulfinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols, formaldehyde, and substituted benzenethiols. rsc.orgnih.gov This protocol, which proceeds under mild conditions, offers a broad substrate scope. rsc.orgnih.gov
Another example involves a silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides to form oxazole rings. rsc.org Mechanistic studies suggest the involvement of an acyl cation and Ag(II) as intermediates in a radical decarboxylative process. rsc.org While not directly applied to this compound in the provided results, this methodology highlights the potential of silver catalysis in constructing the oxazole core.
Copper-catalyzed methods are also prevalent for benzo[d]oxazole synthesis. For instance, a copper-catalyzed cyclization of ortho-haloanilides, which can be prepared from the corresponding anilines, provides a general route to benzoxazoles. organic-chemistry.org The reaction is believed to proceed via an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org
Tandem Reaction Sequences for Functionalized Oxazoles
Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation, offer an efficient and atom-economical approach to complex molecules. These strategies are particularly valuable for constructing the oxazole ring system with desired functionalization.
Cycloisomerization/Hydroxyalkylation Strategies
A notable tandem approach for the synthesis of functionalized oxazoles containing a trifluoromethyl carbinol unit is the cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com This methodology, catalyzed by a Lewis acid such as zinc triflate (Zn(OTf)₂), provides a direct route to oxazoles bearing a CF₃-substituted alcohol moiety. mdpi.com The reaction proceeds through a tandem sequence where the N-propargylamide undergoes cycloisomerization to form an oxazole intermediate, which then participates in a hydroxyalkylation reaction with the trifluoropyruvate. mdpi.com
This protocol is characterized by its operational simplicity, broad substrate scope, and high atom economy. mdpi.com It tolerates a variety of functional groups and can be performed on a gram scale, highlighting its potential for practical applications in the synthesis of fluorinated oxazole derivatives with potential biological activities. mdpi.com
Tf₂O-Promoted Electrophilic Activation of Tertiary Amides
Triflic anhydride (B1165640) (Tf₂O) has emerged as a powerful reagent for the activation of amides, which are typically unreactive carbonyl compounds. mdpi.comresearchgate.net This activation strategy has been successfully applied to the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.comnih.gov
The reaction mechanism involves the electrophilic activation of the tertiary amide by Tf₂O, which forms a highly reactive intermediate. mdpi.comresearchgate.net This is followed by nucleophilic attack of the 2-aminophenol, intramolecular cyclization, and subsequent elimination to afford the benzoxazole product. mdpi.comnih.gov The use of a base, such as 2-fluoropyridine, is often employed to facilitate the reaction. mdpi.comnih.gov
This method offers a versatile and efficient route to a wide range of functionalized benzoxazole derivatives, proceeding under mild conditions. mdpi.comresearchgate.net The scope of the reaction has been demonstrated with various substituted tertiary amides and 2-aminophenols. mdpi.com
Table 1: Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles
| Entry | Amide Substrate | 2-Aminophenol Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-morpholino-2-phenylethan-1-one | 2-aminophenol | 2-benzylbenzo[d]oxazole | N/A |
| 2 | Various tertiary amides | Various 2-aminophenols | Corresponding 2-substituted benzoxazoles | N/A |
Data sourced from studies on Tf₂O-promoted electrophilic activation of tertiary amides. mdpi.comnih.gov
Regioselective Introduction of the Trifluoromethyl Group
The regioselective installation of the trifluoromethyl (CF₃) group onto the benzoxazole core is a critical step in the synthesis of this compound. Two primary strategies are employed: electrophilic trifluoromethylation and the use of trifluoromethyl-containing building blocks.
Electrophilic Trifluoromethylation Strategies
Direct electrophilic trifluoromethylation of a pre-formed benzoxazole ring system offers a conceptually straightforward approach. However, controlling the regioselectivity to favor substitution at the C6 position can be challenging and often requires specific directing groups or reaction conditions. While general methods for electrophilic trifluoromethylation exist, their specific application to achieving 6-substitution on the benzoxazole ring requires careful consideration of the substrate's electronic properties.
Incorporation via Trifluoromethyl Building Blocks
A more common and often more regioselective strategy involves the use of starting materials that already contain the trifluoromethyl group. This approach ensures the CF₃ group is positioned at the desired location from the outset of the synthesis.
One such method involves the condensation of 2-amino-5-(trifluoromethyl)phenol (B1590969) with a suitable cyclization partner. Another powerful technique is the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile (CF₃CN). rsc.org This method has been successfully used to synthesize 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. rsc.org The reaction is believed to proceed through the nucleophilic addition of the amino group to trifluoroacetonitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization. rsc.org
Catalytic Approaches in Trifluoromethylated Benzo[d]oxazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods have been developed for the synthesis of trifluoromethylated oxazoles and related heterocycles.
For instance, a cobalt(II) metalloradical catalysis approach has been developed for the expeditious synthesis of highly functionalized 4-trifluoromethyl-substituted oxazoles. researchgate.net While this method focuses on the oxazole core, the principles could potentially be adapted for benzoxazole synthesis.
Copper-catalyzed reactions are also prominent. A copper(I)-catalyzed 1,3-dipolar cycloaddition of trifluoromethyl propargylamines with azides has been used to synthesize new trifluoromethyl triazole scaffolds, which could serve as precursors or analogues to trifluoromethylated benzoxazoles. nih.govbeilstein-journals.org Additionally, an efficient copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with (thio)amides has been developed. researchgate.net
Furthermore, Rh(II)-catalyzed transformations of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds have been employed to synthesize naphtho[2,1-d]oxazole derivatives, showcasing the utility of metal-catalyzed C-H insertion reactions in building complex fused oxazole systems. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-propargylamides |
| Trifluoropyruvates |
| Zinc triflate (Zn(OTf)₂) |
| Triflic anhydride (Tf₂O) |
| 2-Fluoropyridine |
| 2-Substituted benzoxazoles |
| 2-Aminophenols |
| Tertiary amides |
| 2-benzylbenzo[d]oxazole |
| 1-morpholino-2-phenylethan-1-one |
| 2-amino-5-(trifluoromethyl)phenol |
| Trifluoroacetonitrile (CF₃CN) |
| 2-Trifluoromethyl benzimidazoles |
| 2-Trifluoromethyl benzothiazoles |
| 4-Trifluoromethyl-substituted oxazoles |
| Trifluoromethyl propargylamines |
| Trifluoromethyl triazole scaffolds |
| α-Fluoroalkyl-α-diazoketones |
| (Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds |
Transition Metal Catalysis
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecules like this compound. Palladium and copper catalysts, in particular, have demonstrated significant utility in forming the benzoxazole core.
Palladium catalysis has been effectively employed in the synthesis of complex heterocyclic systems related to benzoxazoles. A notable example is the palladium-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate. This methodology provides a route to 8-membered trifluoromethyl benzoxazocines, demonstrating the power of palladium catalysis in facilitating complex rearrangements and ring expansions with high efficiency and broad functional group tolerance rsc.org. While not a direct synthesis of the 5-membered benzoxazole ring, this reaction highlights the potential of palladium catalysis in manipulating trifluoromethyl-containing heterocyclic systems.
In other palladium-catalyzed reactions, various benzoxazole derivatives have been synthesized through methods such as the cleavage of carbon-carbon triple bonds with o-aminophenol, direct arylation with unactivated arenes, and sequential C-N/C-O bond formations from amides and ketones rsc.orgnih.govorganic-chemistry.orgacs.orgnih.gov. For instance, a palladium-catalyzed approach involving the carbonylation and condensation of aromatic halides and o-aminophenols has been developed for the synthesis of 2-arylbenzoxazoles acs.org. Furthermore, a palladium-catalyzed/copper-mediated oxidative cyclization has been shown to produce trisubstituted oxazoles rsc.orgnih.gov. These diverse palladium-catalyzed methodologies underscore the versatility of this transition metal in constructing the benzoxazole scaffold.
A summary of representative palladium-catalyzed reactions for the synthesis of benzoxazole derivatives is presented in the table below.
| Starting Materials | Catalyst System | Product Type | Reference |
| Iodobenzenes, anhydrides, and benzoxazoles | Palladium catalyst | 2-Heteroaryl-3-acylbenzene derivatives | |
| Benzoxazole and benzothiazole (B30560) derivatives | Phosphine-free PdCl₂ with PivOK | C7-arylated benzoxazoles/benzothiazoles | acs.org |
| o-Aminophenol and alkynes | Palladium chloride | Benzoxazoles | rsc.org |
| Aromatic halides and o-aminophenols | Palladium catalyst | 2-Arylbenzoxazoles | acs.org |
| Benzoxazoles and unactivated simple arenes | Pd catalyst with CuBr₂ additive | 2-Arylbenzoxazoles | nih.gov |
| Amides and ketones | Pd(II) catalyst | Oxazole derivatives | organic-chemistry.orgacs.orgnih.gov |
| Enolizable ketones and primary amides | Pd(OAc)₂/Cu(OAc)₂ | Trisubstituted oxazoles | rsc.orgnih.gov |
| Trifluoromethyl benzoxazinones and 2-methylidenetrimethylene carbonate | Palladium catalyst | 8-Membered trifluoromethyl benzoxazocines | rsc.org |
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzoxazoles. A general and versatile method involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. This approach is advantageous as it does not rely on the traditional 2-aminophenol precursors. The reaction proceeds through an intramolecular C-O cross-coupling, likely via a Cu(I)/Cu(III) catalytic cycle, with the rate of reaction for the ortho-haloanilides following the order I > Br > Cl acs.org. Ligands such as 1,10-phenanthroline (B135089) can accelerate these cyclizations acs.orgorganic-chemistry.org.
Copper catalysts have also proven effective in the synthesis of 2-substituted benzoxazoles through various other pathways. These include the oxidative cyclization of glycine (B1666218) derivatives, the hydroamination of alkynones with 2-aminophenols, and the tandem cyclization of 2-halophenols with amidines rsc.orgrsc.orgnih.gov. For the synthesis of trifluoromethyl-containing analogs, a copper-catalyzed cyclization of o-phenylenediamines with hexafluoroacetylacetone (B74370) to produce 2-trifluoromethyl benzimidazoles has been reported, suggesting a potential route for the corresponding benzoxazoles rsc.org.
The table below summarizes key copper-catalyzed methods for benzoxazole synthesis.
| Starting Materials | Catalyst System | Product Type | Reference |
| ortho-Haloanilides | CuI / 1,10-phenanthroline | Benzoxazoles | acs.orgorganic-chemistry.org |
| Glycine derivatives | Copper catalyst | 2-Substituted benzoxazoles | rsc.org |
| Alkynones and 2-aminophenols | Copper catalyst | Functionalized benzoxazole derivatives | rsc.org |
| 2-Halophenols and amidines | CuCl | Benzoxazole derivatives | nih.gov |
| o-Phenylenediamines and hexafluoroacetylacetone | Cu₂O | 2-Trifluoromethyl benzimidazoles | rsc.org |
Brønsted Acid and Lewis Acid Catalysis
Acid catalysis provides a powerful tool for the synthesis of benzoxazoles, often proceeding under mild conditions. Both Brønsted and Lewis acids have been successfully utilized to promote the cyclization reactions necessary for forming the benzoxazole ring.
A notable application of Lewis acid catalysis is the synthesis of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazole from N-(3-(trifluoromethyl)benzoyl)benzo[d] acs.orgrsc.orgrsc.orgtriazole. This reaction proceeds via a Lewis acid-mediated benzotriazole (B28993) ring cleavage strategy. Optimization studies have shown that various Lewis acids can catalyze this transformation, with the choice of solvent and temperature being crucial for reaction success. High-boiling aprotic nonpolar solvents like toluene (B28343) and benzene at temperatures around 140 °C provide the best results acs.org. In a specific example, the reaction yielded 67% of the desired product acs.org.
While specific applications of Brønsted acids for the direct synthesis of this compound are less commonly reported, their utility in synthesizing related heterocyclic structures is well-documented. For instance, Brønsted acids have been used to catalyze the synthesis of isooxazoles and benzo[a]carbazoles through intramolecular cyclizations nih.govnih.govrsc.org. These methods highlight the potential of Brønsted acid catalysis for the construction of various heterocyclic cores.
A summary of the Lewis acid-catalyzed synthesis of a trifluoromethyl-substituted benzoxazole is provided below.
| Starting Material | Lewis Acid | Solvent | Temperature | Yield | Reference |
| N-(3-(Trifluoromethyl)benzoyl)benzo[d] acs.orgrsc.orgrsc.orgtriazole | Various | Toluene | 140 °C | 67% | acs.org |
Heterogeneous Catalysis (e.g., Nanoparticles)
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of sustainable chemistry. Nanoparticles, with their high surface-area-to-volume ratio, have emerged as particularly effective heterogeneous catalysts for the synthesis of benzoxazoles.
One prominent example is the use of copper(II) oxide nanoparticles for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles organic-chemistry.org. This method is experimentally simple and proceeds in DMSO under an air atmosphere. A key benefit is the ability to recover and recycle the heterogeneous catalyst without a significant loss of activity organic-chemistry.org.
Another effective heterogeneous catalyst involves Fe₃O₄@SiO₂-SO₃H nanoparticles. These magnetic nanoparticles have been successfully employed for the condensation reaction of aromatic aldehydes with 2-aminophenol to produce 2-arylbenzoxazoles ajchem-a.com. The reaction proceeds efficiently at 50 °C without the need for a solvent, and the catalyst can be easily separated using a magnet and reused multiple times without a discernible decrease in its catalytic performance ajchem-a.com. While not specifically demonstrated for this compound, this methodology presents a promising and environmentally friendly approach for its synthesis.
The use of nanoparticles synthesized from plant extracts and supported on materials like Montmorillonite K10 has also been explored for the synthesis of related benzimidazoles, suggesting a potential avenue for the green synthesis of benzoxazoles researchgate.net.
| Catalyst System | Starting Materials | Reaction Conditions | Key Advantages | Reference |
| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | DMSO, air atmosphere | Ligand-free, catalyst is recoverable and recyclable | organic-chemistry.org |
| Fe₃O₄@SiO₂-SO₃H nanoparticles | Aromatic aldehydes, 2-aminophenol | 50 °C, solvent-free | Magnetic recovery, reusable, simple purification | ajchem-a.com |
| Nanoparticles from plant extract on Montmorillonite K10 | o-Phenylenediamines, aldehydes | Microwave, solvent-free | High yields, simple workup, catalyst recycling | researchgate.net |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound is no exception, with researchers exploring more environmentally benign approaches.
Solvent-Free and Aqueous Media Reaction Environments
A significant focus in green synthesis is the replacement of volatile and often toxic organic solvents with more sustainable alternatives, such as water, or by eliminating the solvent altogether.
Solvent-free conditions have been successfully applied to the synthesis of benzimidazole (B57391) derivatives, a class of compounds structurally related to benzoxazoles. A one-pot synthesis involving the simple grinding of o-phenylenediamines with either an organic acid or an aldehyde, followed by heating, has been shown to produce benzimidazoles in good yields with excellent atom economy umich.edu. This solid-phase grinding method is a prime example of a green synthetic approach that minimizes waste and simplifies the reaction setup umich.edu. Similarly, the use of Fe₃O₄@SiO₂-SO₃H nanoparticles as a heterogeneous catalyst allows for the solvent-free synthesis of 2-arylbenzoxazoles ajchem-a.com.
The use of aqueous media is another cornerstone of green chemistry. A catalyst-free, microwave-assisted procedure for the synthesis of N-alkylated 2-aminobenzo[d]oxazoles has been developed using a mixture of water and isopropanol (B130326) as the solvent nih.gov. This method offers rapid access to the desired products under mild conditions, avoiding the use of transition-metal catalysts nih.gov. Phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol (B145695) has also been used for the microwave-assisted green synthesis of novel benzoxazole derivatives jbarbiomed.com. These examples highlight the potential for developing greener synthetic routes to this compound by embracing solvent-free or aqueous reaction conditions.
| Green Approach | Starting Materials | Conditions | Key Features | Reference |
| Solvent-free, grinding | o-Phenylenediamines, organic acids/aldehydes | Grinding, then heating to 140 °C | High atom economy, simple, one-pot | umich.edu |
| Solvent-free, heterogeneous catalysis | Aromatic aldehydes, 2-aminophenol | Fe₃O₄@SiO₂-SO₃H nanoparticles, 50 °C | Catalyst is reusable, simple workup | ajchem-a.com |
| Aqueous media, microwave | 2-Aminobenzoxazole, alkyl halides | H₂O-IPA (1:1), microwave irradiation | Catalyst-free, rapid, mild conditions | nih.gov |
| Microwave-assisted | 2-Aminothiophenol, aromatic aldehyde | PIFA, ethanol, microwave irradiation | Green synthesis, good conversion | jbarbiomed.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, increased product yields, and enhanced reaction selectivity. eurekaselect.comscienceandtechnology.com.vnresearchgate.net The application of microwave irradiation in the synthesis of benzoxazole derivatives, including this compound, has been an area of active research, aiming to develop more efficient and environmentally benign synthetic routes. eurekaselect.comscienceandtechnology.com.vn
Microwave heating facilitates the direct and efficient transfer of energy to the reacting molecules, leading to rapid temperature increases and, consequently, faster reaction rates. eurekaselect.com This technology is particularly advantageous for the synthesis of heterocyclic compounds like benzoxazoles, which often require high temperatures and long reaction times under conventional conditions. scienceandtechnology.com.vn
Detailed Research Findings
The primary approach for the microwave-assisted synthesis of this compound involves the cyclocondensation of 2-amino-4-(trifluoromethyl)phenol (B112647) with a suitable one-carbon synthon. Common reagents for this purpose include formic acid, orthoesters, and various aldehydes. The reaction is often facilitated by the use of a catalyst and can be performed under solvent-free conditions or in a high-boiling point solvent that efficiently absorbs microwave energy.
Several studies have explored the microwave-assisted synthesis of various benzoxazole derivatives, providing valuable insights into the optimal reaction conditions. For instance, the condensation of 2-aminophenols with carboxylic acids or aldehydes is a widely employed method. eurekaselect.comresearchgate.net In a typical procedure, a mixture of the 2-aminophenol derivative and the appropriate reagent is irradiated in a microwave reactor. The temperature, pressure, and irradiation time are carefully controlled to maximize the yield of the desired benzoxazole.
Research has demonstrated that the use of catalysts can significantly improve the efficiency of microwave-assisted benzoxazole synthesis. A variety of catalysts, including Brønsted acids, Lewis acids, and solid-supported catalysts, have been investigated. For example, deep eutectic solvents (DESs) have been successfully employed as catalysts in the microwave-assisted synthesis of benzoxazoles, promoting rapid and efficient reactions. mdpi.com In one study, a choline (B1196258) chloride-based DES was shown to be an effective catalyst for the cyclization of 2-aminophenols with benzaldehydes under microwave irradiation, affording the corresponding benzoxazoles in good to excellent yields within minutes. mdpi.com
Solvent-free, or "dry media," microwave-assisted synthesis is another attractive strategy that aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. scienceandtechnology.com.vnjocpr.com In these protocols, the reactants are adsorbed onto a solid support, such as silica (B1680970) gel or alumina, and then subjected to microwave irradiation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles, which are structurally related to benzoxazoles. jocpr.com
While a specific protocol dedicated solely to the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general methodologies for substituted benzoxazoles are directly applicable. The synthesis would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with a reagent like formic acid or one of its derivatives. The reaction conditions would be optimized based on the principles established for similar microwave-assisted benzoxazole syntheses.
The table below summarizes representative conditions and findings from studies on the microwave-assisted synthesis of benzoxazole derivatives, which can inform the development of a specific protocol for this compound.
| Reactants | Catalyst/Solvent | Microwave Conditions (Power, Temp, Time) | Yield (%) | Reference |
| 2-Aminophenol, Benzaldehyde | [CholineCl][oxalic acid] (DES) / Solvent-free | Not specified, 120 °C, 15 min | High | mdpi.com |
| 2-Amino-4-methylphenol, Aromatic Aldehydes | Iodine / Solvent-free | Not specified, 120 °C, 10 min | 67-90 | scienceandtechnology.com.vn |
| 2-Aminophenols, Aldehydes | PIFA / Not specified | Not specified | Good to Excellent | researchgate.netias.ac.in |
| 2-Aminophenol, Carboxylic Acids | Catalyst-free / Solvent-free | Full power (specific wattage not listed) | Good | researchgate.net |
| o-Phenylenediamines, Formic Acid (for Benzimidazole) | None / Neat | Not specified | High | jocpr.com |
These findings collectively demonstrate the feasibility and advantages of employing microwave irradiation for the synthesis of benzoxazole derivatives. The significantly reduced reaction times and high yields make it a superior alternative to conventional heating methods. The development of a specific, optimized microwave-assisted protocol for the synthesis of this compound would likely follow the successful strategies outlined in these studies, utilizing 2-amino-4-(trifluoromethyl)phenol as the key starting material.
Mechanistic Investigations of Reactions Involving 6 Trifluoromethyl Benzo D Oxazole
Fundamental Reaction Pathways and Transformations
The 6-(trifluoromethyl)benzo[d]oxazole molecule undergoes several fundamental reaction pathways, including nucleophilic and electrophilic substitutions, deprotonation-mediated reactions, ring transformations, and hydrolysis. These reactions are crucial for the synthesis of various derivatives and for understanding the compound's chemical behavior.
Nucleophilic Substitution Reactions of Substituted Benzo[d]oxazoles
Nucleophilic substitution reactions on the benzoxazole (B165842) ring are relatively rare and are typically facilitated by the presence of activating groups. tandfonline.com The ease of substitution for halogens on the oxazole (B20620) ring follows the order of C-2 > C-4 > C-5. tandfonline.com While general nucleophilic substitutions on the oxazole ring often lead to ring cleavage, specific conditions can allow for substitution at the C2 position. pharmaguideline.com For instance, 2-halobenzoxazoles can react with amine nucleophiles to yield 2-aminobenzoxazoles. researchgate.net
A study on the synthesis of 2-substituted benzoxazoles demonstrated a cascade reaction involving the activation of a tertiary amide with triflic anhydride (B1165640), followed by nucleophilic addition, intramolecular cyclization, and elimination. nih.gov This highlights a method for introducing substituents at the C2 position. Another approach involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org
Electrophilic Aromatic Substitution Reactions on the Benzo[d]oxazole Core
Electrophilic aromatic substitution (EAS) on the benzoxazole core is generally challenging due to the electron-deficient nature of the ring system. pharmaguideline.com However, the presence of electron-donating groups can activate the ring towards electrophilic attack, primarily at the C-5 position. tandfonline.com The general mechanism of EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
For benzoxazoles, direct C-H functionalization at the C2 position has been explored as a strategy to introduce various functional groups, though it often requires harsh conditions such as strong oxidants or high temperatures. nih.gov
Deprotonation-Mediated Reactions
Deprotonation of the benzoxazole ring typically occurs at the C-2 position, which is the most acidic proton. pharmaguideline.comthepharmajournal.com The use of strong bases like lithium magnesates can facilitate this deprotonation. nih.govacs.org However, the resulting 2-lithiobenzoxazole can rapidly isomerize to a more stable 2-(isocyano)phenolate type structure. nih.govacs.org
The deprotonated intermediate can then be trapped with various electrophiles to introduce substituents at the C-2 position. nih.gov For example, quenching the organolithium species with a halogen electrophile produces a 2-halobenzoxazole, which can then undergo further reactions. researchgate.net Another interesting reaction involves the N-acylation of the oxazole to form an iminium intermediate, which, after a series of steps including ring opening and closure, results in a formal arylation product. researchgate.net
Heterocyclic Ring Transformations and Rearrangements
Benzoxazole rings can undergo transformations and rearrangements under specific conditions. One notable rearrangement is the Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines, which can lead to the formation of 2-substituted benzoxazoles. organic-chemistry.org Another pathway involves the treatment of o-hydroxyaryl ketoximes with specific reagents to induce a cascaded Beckmann rearrangement and intramolecular oxa-cyclization, also yielding 2-substituted benzoxazoles. clockss.org
Furthermore, benzoxazoles can be converted to other heterocyclic systems. For instance, reaction with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent formation of imidazoles. pharmaguideline.com Some benzofuroxans, which are related structures, can undergo isomerization through ring opening to o-dinitrosobenzenes. clockss.org
Hydrolysis Reaction Kinetics and Mechanisms for Benzoxazoles
Under acidic conditions, benzoxazoles typically hydrolyze to form the corresponding amidophenols. rsc.org The mechanism involves nucleophilic attack of water on the protonated benzoxazole, followed by ring C-O bond fission in the resulting tetrahedral intermediate. rsc.org The rate of hydrolysis is dependent on the pH, with a change in the rate-determining step observed at different acidities. rsc.org For 2-trifluoromethylbenzoxazole, the hydrolysis pathway is similar, but the pH dependence differs, suggesting a change in the nucleophilic attacking species from water on the conjugate acid to water on the free base, and finally to hydroxide (B78521) ion as the pH increases. rsc.org
The substituent at the 2-position of the benzoxazole ring also influences the rate of hydrolysis. researchgate.net For example, replacing a methyl group with a phenyl group at the C-2 position leads to a significant decrease in reactivity. researchgate.net
Role of the Trifluoromethyl Group in Reactivity and Selectivity
The trifluoromethyl (CF₃) group at the 6-position of the benzo[d]oxazole ring plays a crucial role in influencing the molecule's reactivity and selectivity due to its strong electron-withdrawing nature. mdpi.com
The electron-withdrawing effect of the CF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.gov This is a general characteristic of the trifluoromethyl group when attached to aromatic systems. researchgate.net Conversely, the CF₃ group can activate the molecule towards nucleophilic aromatic substitution (SNAr) reactions. In the synthesis of benzo[d]oxazoles via N-deprotonation–O-SNAr cyclization, the trifluoromethyl group acts as an activating group, although it is less potent than nitro or cyano groups. mdpi.com
In the context of hydrolysis, the trifluoromethyl group at the 2-position of benzoxazole alters the pH dependence of the reaction rate compared to simpler benzoxazoles. rsc.org This is attributed to a shift in the dominant reaction mechanism with changing pH, from nucleophilic attack on the conjugate acid to attack on the free base and then by hydroxide ion. rsc.org
Furthermore, studies on other heterocyclic systems have shown that the trifluoromethyl group can accelerate certain reactions, such as [3+2] cycloadditions, without necessarily altering the regioselectivity, which may be controlled by other functional groups present in the molecule. nih.govscilit.com The presence of the CF₃ group can increase the electrophilic character of a molecule, thereby enhancing its reactivity in certain cycloaddition reactions. researchgate.net
Electronic Effects and Their Influence on Reaction Centers
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov Its influence on the reactivity of the benzo[d]oxazole ring system is profound and primarily stems from a strong negative inductive effect (-I effect). nih.govrsc.org Unlike groups that withdraw electrons through resonance (or mesomeric effect), the -CF3 group's effect is transmitted through the sigma bond framework, leading to a significant polarization of the molecule. nih.gov
This strong electron-withdrawing nature greatly enhances the electrophilic character of the molecule. nih.gov For the this compound system, this has several key consequences:
Activation of the Benzene Ring: The benzene portion of the benzoxazole is rendered more electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions.
Increased Acidity: The electron-withdrawing effect can increase the acidity of nearby protons. For instance, in precursor anilide molecules used for synthesis, the amide N-H proton becomes more acidic, facilitating deprotonation. nih.gov
Enhanced Electrophilicity of Reaction Centers: The CF3 group activates adjacent electrophilic sites. nih.gov This property can lead to unusual chemo-, regio-, and stereoselectivity in reactions. nih.gov
The quantitative electronic influence of substituents is often described by Hammett constants. The trifluoromethyl group possesses a significantly positive σp value, indicating its strong electron-withdrawing capacity, which is comparable to other potent groups. nih.gov
Table 1: Comparison of Hammett Constants (σp) for Electron-Withdrawing Groups
| Substituent Group | Hammett Constant (σp) |
| -F | 0.06 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
| -CF₃ | 0.54 |
This table presents comparative Hammett constants, illustrating the strong electron-withdrawing nature of the trifluoromethyl group. Data sourced from nih.gov.
Impact on Reaction Kinetics and Mechanisms
The electronic effects of the 6-trifluoromethyl group directly translate into measurable impacts on reaction rates and can dictate the operative mechanistic pathway. A clear example is observed in the synthesis of benzo[d]oxazoles via an N-deprotonation–O-SNAr cyclization sequence from anilide precursors. nih.gov
In a study comparing various C5-substituted 2-fluoroanilides (which cyclize to form 6-substituted benzo[d]oxazoles), the temperature and time required for cyclization correlated directly with the electron-withdrawing strength of the substituent. nih.gov The trifluoromethyl group, while a strong withdrawing group, was found to be the least potent activator for this specific SNAr cyclization among the groups tested, requiring more forcing conditions (higher temperature and longer reaction time) to achieve high yields. nih.gov
Table 2: Reaction Conditions for Benzo[d]oxazole Formation via O-SNAr Cyclization
| Activating Group at C5 (precursor) | Resulting Group at C6 (product) | Temperature (°C) | Time (h) |
| -NO₂ | -NO₂ | 90 | 1 |
| -CN | -CN | 115 | 1 |
| -CO₂Me | -CO₂Me | 120 | 2 |
| -CF₃ | -CF₃ | 130 | 3 |
This table illustrates the impact of different electron-withdrawing groups on the kinetics of O-SNAr cyclization to form substituted benzo[d]oxazoles. The data shows that the trifluoromethyl group requires the highest temperature and longest reaction time. Data sourced from nih.gov.
The reason for this kinetic impact lies in the stabilization of charged intermediates and transition states. The strongly electron-withdrawing benzylic CF3 group can stabilize a negatively charged transition state, which can lead to a significant enhancement in reaction rates in other systems. nih.gov In the case of the O-SNAr reaction, while the CF3 group activates the ring toward nucleophilic attack, its ability to stabilize the key transition state is less pronounced than that of the nitro or cyano groups in that specific mechanistic context. nih.gov
Elucidation of Reaction Intermediates and Transition States
The formation of the this compound ring system proceeds through distinct intermediates and transition states, the nature of which depends on the specific synthetic route.
In the N-deprotonation–O-SNAr cyclization of N-(2-fluoro-5-(trifluoromethyl)phenyl) amides, the reaction is initiated by the deprotonation of the relatively acidic amide nitrogen. nih.gov This generates a delocalized amide anion intermediate, which then cyclizes from the amide oxygen onto the fluorine-bearing carbon in the rate-determining SNAr step. nih.gov
Another well-documented pathway involves the condensation of aminophenols with a source of the trifluoromethyl group, such as in situ-generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org Mechanistic studies suggest that this reaction proceeds via the initial nucleophilic addition of the amino group of the aminophenol to the trifluoroacetonitrile. rsc.org This step forms an imidamide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2-trifluoromethyl-substituted benzoxazole product. rsc.org
Computational studies, often using density functional theory (DFT), are instrumental in exploring these pathways. researchgate.netrsc.org DFT calculations can model the structures of transition states and intermediates, providing insight into activation energies and reaction thermodynamics. nih.govrsc.org For example, in a Pd-catalyzed ring-expansion reaction to form benzoxazocines, DFT calculations showed that the electronic influence of a carbonyl group had a greater effect on site-selectivity than the trifluoromethyl group during the key decarboxylative process. rsc.org
Radical Pathways in Benzo[d]oxazole Formation
While many syntheses of benzoxazoles, including those yielding the 6-trifluoromethyl derivative, are explained by ionic (nucleophilic/electrophilic) mechanisms, the involvement of radical pathways has also been considered and identified in related heterocyclic syntheses. researchgate.net Diverse mechanisms, including those involving radical intermediates, have been discussed in the broader context of benzo[d]oxazole and benzo[d]thiazole synthesis. researchgate.net
For instance, the combination of gold catalysis and radical chemistry has been successfully employed to synthesize 5-oxazole ketones using an oxidant like 4-MeO-TEMPO, highlighting the viability of radical processes in forming the oxazole core. organic-chemistry.org In other trifluoromethylation reactions, mechanisms involving a single electron transfer (SET) from a catalyst to generate a radical intermediate have been proposed. researchgate.net Although direct evidence for a radical pathway in the primary synthesis of this compound is not prominently documented, these related studies suggest that such pathways cannot be entirely discounted and represent an area for further mechanistic investigation.
Concerted vs. Stepwise Mechanistic Scenarios
The available mechanistic evidence for the formation of this compound and its analogs points overwhelmingly toward stepwise, rather than concerted, reaction pathways.
Stepwise SNAr Cyclization: The synthesis from C5-substituted 2-fluoroanilides is a clear, multi-step process. nih.gov It involves: 1) deprotonation of the amide to form an anion intermediate, and 2) subsequent intramolecular nucleophilic attack and loss of the fluoride (B91410) leaving group. nih.gov These distinct steps define it as a stepwise mechanism.
Stepwise Condensation/Cyclization: The method using in situ-generated trifluoroacetonitrile also proceeds in a stepwise fashion. rsc.org The reaction involves: 1) formation of an imidamide intermediate through nucleophilic addition, followed by 2) a separate intramolecular cyclization step. rsc.org
These stepwise scenarios, involving discrete and often observable or trappable intermediates, are well-supported by experimental and mechanistic studies. A concerted mechanism, where the key bond-forming and bond-breaking events occur simultaneously through a single transition state, appears less likely for these transformations. The stability gained by forming discrete intermediates, such as the delocalized amide anion or the imidamide, provides a lower energy pathway for the reaction to proceed. nih.govrsc.org
Computational and Quantum Chemical Studies on this compound
Following a comprehensive search of available scientific literature, it has been determined that specific computational and quantum chemical studies focusing exclusively on the compound This compound are not publicly available. Research detailing the theoretical prediction of its electronic structure, reactivity, or the simulation of its reaction mechanisms as per the requested outline could not be located.
While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis are widely applied to understand the properties of heterocyclic compounds, including various benzoxazole derivatives, specific data sets, and findings for the 6-(Trifluoromethyl) substituted variant have not been published in the accessible literature. Similarly, detailed energy profiles and transition state determinations for reactions involving this specific molecule are not documented.
General principles of these computational techniques are well-established:
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to optimize molecular geometries and predict a wide range of electronic properties.
Frontier Molecular Orbital (HOMO/LUMO) analysis helps in understanding chemical reactivity and the electronic transitions within a molecule.
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution in a molecule, indicating sites susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) analysis examines charge transfer and donor-acceptor interactions within a molecule, offering insights into bonding and stability.
Simulation of reaction mechanisms , including the calculation of energy profiles and the identification of transition states, elucidates the pathways and feasibility of chemical reactions.
However, the application of these methods to generate specific data tables and detailed research findings for this compound is not present in the reviewed sources. Therefore, the subsequent sections of the requested article cannot be populated with scientifically accurate and specific information.
Computational and Quantum Chemical Studies on 6 Trifluoromethyl Benzo D Oxazole
Simulation and Elucidation of Reaction Mechanisms
Influence of Substituents on Site-Selectivity and Reaction Pathways
Detailed computational studies analyzing how the trifluoromethyl group at the 6-position of the benzo[d]oxazole ring influences site-selectivity and dictates reaction pathways in various chemical transformations have not been specifically reported in the available literature. Such studies would typically involve the calculation of reaction energy profiles, transition state geometries, and activation energies for different potential reaction sites on the molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly impact the electron density distribution across the benzoxazole (B165842) scaffold, thereby affecting its reactivity towards electrophiles and nucleophiles. However, without specific computational data, a detailed analysis remains speculative.
Structure-Reactivity Relationships from Computational Models
While computational models are a powerful tool for establishing structure-reactivity relationships, dedicated studies applying these models to 6-(Trifluoromethyl)benzo[d]oxazole are not present in the current body of scientific publications. Such an analysis would typically involve the calculation of various molecular descriptors, including but not limited to:
Frontier Molecular Orbital (FMO) analysis: Determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps: Visualizing the electron density distribution to identify electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.
Natural Bond Orbital (NBO) analysis: Quantifying charge distributions and delocalization effects to understand the electronic influence of the trifluoromethyl substituent.
A data table summarizing these computed properties for this compound and related derivatives would be essential for a thorough discussion of its structure-reactivity profile, but the source data is not available.
Advanced Computational Methods in Catalysis
The application of advanced computational methods to elucidate the role of this compound in catalytic processes has not been documented. Research in this area would involve quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations to investigate its potential as a ligand in transition-metal catalysis or as an organocatalyst itself. Key aspects to be explored would include the binding energies with metal centers, the electronic and steric effects on the catalytic cycle, and the mechanism of catalyst activation and deactivation. Without specific research findings, a discussion on this topic would be unfounded.
Spectroscopic Characterization Techniques for 6 Trifluoromethyl Benzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 6-(Trifluoromethyl)benzo[d]oxazole. By probing the magnetic properties of atomic nuclei, a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms can be obtained.
¹H and ¹³C NMR for Structural Elucidation and Connectivity
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide the initial blueprint of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of a related compound, 6-chloro-2-phenylbenzo[d]oxazole, the aromatic protons exhibit distinct signals in the downfield region. For this compound, one would expect to observe signals for the three aromatic protons on the benzoxazole (B165842) ring system. The proton at position 2 (H-2) would likely appear as a singlet, while the protons on the trifluoromethyl-substituted ring (H-4, H-5, and H-7) would display characteristic splitting patterns (e.g., doublets and doublet of doublets) due to spin-spin coupling.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the benzoxazole core and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is particularly noteworthy and is influenced by the strong electron-withdrawing nature of the fluorine atoms. The aromatic carbons will appear in the typical downfield region, and their specific shifts can be assigned through correlation with the ¹H NMR data via 2D NMR experiments.
A commercial supplier, BLDpharm, provides access to NMR data for this compound, which is crucial for definitive structural confirmation. bldpharm.com The analysis of this data, in conjunction with data from similar structures, allows for a complete assignment of all proton and carbon signals. For instance, the ¹H and ¹³C NMR spectra for various substituted benzoxazoles have been extensively reported, providing a valuable database for comparison. rsc.orgdoi.org
Table 1: Representative ¹H NMR Data for Substituted Benzoxazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-chloro-2-phenylbenzo[d]oxazole | CDCl₃ | 8.23-8.21 (m, 2H), 7.67 (d, J=8.48 Hz, 1H), 7.59-7.50 (m, 4H), 7.34-7.32 (m, 1H) |
| 6-fluoro-2-phenylbenzo[d]oxazole | CDCl₃ | 8.31-8.28 (m, 2H), 7.77 (q, J=4.88 Hz, 1H), 7.61-7.59 (m, 3H), 7.40-7.37 (m, 1H), 7.21-7.15 (m, 1H) |
Table 2: Representative ¹³C NMR Data for Substituted Benzoxazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-chloro-2-phenylbenzo[d]oxazole | CDCl₃ | 163.7, 150.9, 140.9, 131.8, 130.7, 129.0, 127.6, 126.7, 125.3, 120.5, 111.2 |
| 6-fluoro-2-phenylbenzo[d]oxazole | CDCl₃ | 163.7, 160.7 (d, ¹JCF=242.62 Hz), 150.7 (d, ³JCF=14.57 Hz), 138.4, 131.6, 129.0, 127.5, 126.9, 120.2 (d, ³JCF=10.05), 112.5 (d, ²JCF=24.49 Hz), 98.7 (d, ²JCF=28.03 Hz) |
¹⁹F NMR for Trifluoromethyl Group Analysis
The presence of the trifluoromethyl (CF₃) group makes fluorine-19 (¹⁹F) NMR spectroscopy an indispensable tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for detecting and quantifying fluorinated species.
The ¹⁹F NMR spectrum of this compound is expected to show a single sharp signal, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group in its specific electronic environment on the benzoxazole ring. For instance, in related trifluoromethyl-containing aromatic compounds, the ¹⁹F signal for a CF₃ group on a benzene (B151609) ring typically appears in a well-defined region of the spectrum. beilstein-journals.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, INADEQUATE) for Comprehensive Structural Assignment
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to establish the connectivity between the aromatic protons on the benzene ring (H-4, H-5, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC is crucial for assigning the carbon signals of the protonated aromatic carbons by linking them to their corresponding, already-assigned proton signals.
INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): While less common due to its low sensitivity, this technique provides direct carbon-carbon correlation information, offering the ultimate confirmation of the carbon skeleton.
The application of these 2D NMR techniques to benzoxazole and its derivatives is a well-established methodology for their structural characterization. researchgate.net
Solid-State NMR for Supramolecular Structure Elucidation
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase. This is particularly important for understanding polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization. nih.gov
For this compound, ¹³C and ¹⁹F ssNMR could be employed to study its crystalline packing and identify any potential polymorphic forms. The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and packing effects. These differences can provide information about the supramolecular assembly of the molecules in the crystal lattice. Studies on other benzoxazole derivatives have demonstrated the utility of ssNMR in characterizing their solid-state structures. rsc.org
Real-Time Reaction Monitoring via Flow NMR
Flow NMR is an advanced technique that allows for the real-time monitoring of chemical reactions as they occur. beilstein-journals.orgbeilstein-journals.org By flowing the reaction mixture through an NMR tube within the spectrometer, kinetic data and information about reaction intermediates can be obtained. researchgate.netkorea.ac.kr
The synthesis of benzoxazoles can be monitored using flow NMR to optimize reaction conditions and to identify and characterize any transient intermediates. researchgate.netkorea.ac.kr For the synthesis of this compound, this would involve monitoring the disappearance of the starting materials' signals and the appearance of the product's signals over time. This approach provides a deeper understanding of the reaction mechanism and can lead to improved synthetic protocols.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a definitive method for confirming the molecular formula of the compound. Commercial suppliers like BLDpharm often provide LC-MS data for their products, which includes this vital information. bldpharm.com
Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique characteristic of the molecule and can be used to deduce its structure. For this compound, fragmentation would likely involve the characteristic cleavage of the benzoxazole ring system and potentially the loss of the trifluoromethyl group or related fragments. Analysis of the mass spectra of related benzoxazole derivatives provides a basis for predicting and interpreting the fragmentation pathways of the target compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula.
For this compound, the expected monoisotopic mass would be calculated based on its chemical formula, C₈H₄F₃NO. This data is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential products with the same nominal mass. However, specific experimental HRMS data for this compound is not available in the reviewed literature.
Table 1: Theoretical Mass Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₄F₃NO | 187.0245 |
This table represents theoretical values and not experimental results.
X-ray Crystallography for Absolute Structure Determination
The successful application of this technique requires the ability to grow a suitable single crystal of the compound, which can be a significant challenge. For this compound, there are no published crystal structures available in crystallographic databases. Research on structurally similar molecules, such as some substituted benzoxazoles, has utilized this technique, but this information cannot be directly extrapolated to confirm the structure of the title compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the compound.
In the case of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-F bonds of the trifluoromethyl group, the C=N and C-O bonds within the oxazole (B20620) ring, and the aromatic C-H and C=C bonds of the benzene ring. This technique is also valuable for monitoring the progress of a chemical reaction by observing the appearance of product peaks and the disappearance of reactant peaks. Despite its utility, specific experimental FTIR spectra for this compound are not reported in the available scientific literature.
Table 2: Expected FTIR Absorption Regions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Oxazole Ring) | 1680-1620 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch (Trifluoromethyl) | 1350-1150 |
| C-O Stretch (Oxazole Ring) | 1250-1020 |
This table represents generalized expected absorption regions and not specific experimental data for the title compound.
Research Applications and Derivatization Strategies of Trifluoromethylated Benzo D Oxazoles
Applications in Materials Science
The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and specific electronic characteristics, have positioned trifluoromethylated benzo[d]oxazoles as key components in the development of advanced materials.
Trifluoromethylated benzoxazole (B165842) derivatives are investigated for their utility in optoelectronic devices due to their desirable photophysical properties. The benzoxazole core is a known structural motif in materials for Organic Light-Emitting Diodes (OLEDs), with derivatives like 6-bromo-2-phenylbenzo[d]oxazole (B3037683) being used as OLED intermediates. lookchem.com The incorporation of trifluoromethyl groups can further enhance material performance.
In the field of chemical sensors, fluorinated benzoxazoles have demonstrated significant potential. For instance, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been successfully applied as a fluorescent probe for detecting magnesium cations. nih.gov This same compound is also sensitive to pH changes, showing large fluorescence enhancement in basic conditions (pH 7-8), which is attributed to the high acidity of its fluorophenol moiety. nih.gov This dual sensitivity makes such compounds promising candidates for developing sophisticated sensing technologies. Research into related structures, such as 1H-benzo[d]imidazole derivatives with two trifluoromethyl groups, has also shown their potential in creating crystals that act as optical waveguides for light transport. mdpi.com
Polybenzoxazoles (PBOs) are a class of high-performance heterocyclic polymers known for their exceptional thermo-oxidative stability, mechanical strength, and chemical resistance. researchgate.net The introduction of trifluoromethyl (-CF3) groups into the PBO backbone is a key strategy to enhance their properties for specialized applications, particularly in microelectronics. researchgate.net
Fluorination helps to lower the dielectric constant of the polymers, a critical requirement for materials used in next-generation microelectronic packaging. researchgate.net Research has focused on synthesizing flexible aromatic benzoxazole polymers incorporating perfluoroisopropyl units to effectively decrease the dielectric constant to values between 2.1 and 2.5 at 1 MHz. researchgate.net These materials also exhibit extremely low water uptake (around 0.2%) and high thermal stability, with degradation temperatures above 400 °C. researchgate.net The trifluoromethyl groups improve the solubility of these high-performance polymers, making them easier to process into films and other forms for practical applications. researchgate.net
| Polymer Property | Reported Value/Characteristic | Source |
| Dielectric Constant (k) | 2.1 - 2.5 (at 1 MHz) | researchgate.net |
| Water Uptake | ~0.2% (after boiling water submersion) | researchgate.net |
| Thermal Stability (Td) | >400 °C | researchgate.net |
| Glass Transition Temp. (Tg) | >350 °C | researchgate.net |
| Key Advantage of -CF3 | Enhances solubility for processing | researchgate.net |
The inherent stability of the benzoxazole ring system, enhanced by trifluoromethylation, makes these structures suitable for advanced materials and protective coatings. PBOs are utilized in high-strength applications, including the creation of durable fibers, films, and coatings. researchgate.net
While research on coatings based specifically on 6-(trifluoromethyl)benzo[d]oxazole is specific, the broader class of related benzoxazine (B1645224) polymers offers insight into their potential. Polybenzoxazine (PBz) coatings are reviewed for applications requiring superhydrophobicity, anti-corrosion, anti-fouling, and antibacterial properties. rsc.org They are noted for their exceptional thermal stability, mechanical properties, and high char yield. rsc.orgmdpi.com The molecular design flexibility of these related polymer systems suggests that trifluoromethylated PBOs could be tailored for similar high-performance coating applications where chemical and thermal resistance are paramount. researchgate.netrsc.org
Coordination Chemistry and Ligand Design
The nitrogen atom in the oxazole (B20620) ring and potential coordinating groups on the benzoxazole structure allow for the formation of metal complexes, making these compounds versatile ligands in coordination chemistry and catalysis.
Benzoxazole derivatives, particularly those functionalized with groups like trifluoroacetonyl, readily form stable complexes with a variety of transition metals. nih.gov The benzoxazole skeleton is a subject of significant research for its ability to coordinate with metals like copper, zinc, and cobalt, which can enhance the biological potency of the parent organic molecule. nih.gov
Studies on 2-trifluoroacetonylbenzoxazole have demonstrated the formation of stable complexes with Fe(III), Zn(II), and Ag(I). nih.gov These metal complexes have been evaluated for their biological activities, such as reversing multidrug resistance in bacteria. The results indicate that the coordination of the trifluoromethylated benzoxazole ligand to a metal center can produce synergistic effects, leading to potent bio-materials. nih.gov
| Ligand/Complex | Metal Ion | Key Application/Finding | Source |
| 2-trifluoroacetonylbenzoxazole | Fe(III) | Decreased biofilm formation in S. aureus | nih.gov |
| 2-trifluoroacetonylbenzoxazole | Zn(II), Ag(I) | Inhibited Quorum Sensing (QS) | nih.gov |
| 2-(Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Mg(II), Zn(II) | Acts as a fluorescent sensor for cation detection | nih.gov |
The oxazole and related oxazoline (B21484) moieties are considered "privileged" structures for designing chiral ligands used in asymmetric catalysis. nih.govacs.org The electronic properties of these ligands are crucial for their effectiveness, and the inclusion of electron-withdrawing trifluoromethyl groups is a common strategy to modulate their catalytic activity. nih.gov
A prominent example is the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, which, while a pyridine-oxazoline, highlights the utility of the trifluoromethyl-azole combination. nih.govacs.org This ligand forms a highly active and enantioselective catalyst with palladium(II) trifluoroacetate (B77799) for the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov Furthermore, vanadium complexes featuring oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization, demonstrating the influence of the ligand structure on the polymer's properties. mdpi.com The stability and defined stereochemistry offered by these frameworks make trifluoromethylated benzoxazoles promising candidates for the development of new, highly efficient catalytic systems.
Agrochemical Research: Fundamental Interaction Studies
The trifluoromethyl group plays a crucial role in enhancing the bioactivity of agrochemicals. nih.gov Research into trifluoromethylated benzo[d]oxazoles for agricultural applications involves detailed studies of their interactions with biological systems to understand and optimize their effects.
Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzo[d]oxazole derivatives, SAR studies help in designing more potent and selective agrochemicals. nih.gov The position and nature of substituents on the benzoxazole ring are critical for activity.
The introduction of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to enhance the antibacterial and antifungal activities of benzoxazole compounds. nih.gov For instance, in a series of novel pyridyl–oxazole carboxamides tested for fungicidal activity, compounds with various substituents were evaluated. While not directly involving this compound, these studies highlight the importance of systematic structural modifications. For example, compounds 6a-6e, 6g, and 6h showed 100% inhibition of Botrytis cinereal at a concentration of 100 mg/L, and compound 6b exhibited 100% inhibition of Rhizoctonia solani at the same concentration. nih.gov
These findings underscore the principle that specific substitutions on the heterocyclic core are pivotal for biological efficacy, a concept directly applicable to the design of agrochemicals based on the this compound scaffold.
Table 1: Fungicidal Activity of Pyridyl–Oxazole Carboxamides nih.gov
| Compound | Inhibition Rate vs. Botrytis cinereal (at 100 mg/L) | Inhibition Rate vs. Rhizoctonia solani (at 100 mg/L) |
|---|---|---|
| 6a | 100% | 90% |
| 6b | 100% | 100% |
| 6c | 100% | Not specified |
| 6d | 100% | Not specified |
| 6e | 100% | 90% |
| 6f | 90% | Not specified |
| 6g | 100% | Not specified |
| 6h | 100% | 90% |
Interaction with Biological Macromolecules Relevant to Agrochemical Targets
The efficacy of agrochemicals is determined by their interaction with specific biological macromolecules in pests or pathogens. For fungicides, a common target is the enzyme succinate (B1194679) dehydrogenase (SDH), which is crucial for oxidative phosphorylation. nih.gov Some benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have shown potent antifungal activity by targeting the SDH enzyme. researchgate.net
For example, studies on 6H-benzimidazo[1,2-c] nih.govnih.govbenzoxazin-6-one derivatives, which share a core structural similarity, suggest that the hydroxyl and carbonyl groups are crucial for their fungicidal activity, with molecular docking studies pointing to the SDH enzyme as a potential target. researchgate.net This provides a strong rationale for investigating the interaction of this compound derivatives with similar enzymatic targets in agricultural pests. The trifluoromethyl group could enhance binding affinity or alter the electronic properties of the molecule to improve its inhibitory action.
Derivatization Strategies for Functional Enhancement and Chemical Space Expansion
This compound serves as a valuable starting material and intermediate for synthesizing a wide range of new chemical entities with enhanced functionalities. nih.gov
Introduction of Diverse Functional Groups via Substitution Reactions
The benzo[d]oxazole core can be functionalized through various substitution reactions to introduce new chemical moieties. For example, 2-(phenylsulphinyl)benzo[d]oxazole derivatives can be synthesized via a silver-catalyzed tandem condensation reaction, demonstrating a method for creating C(sp2)–sulphoxide bonds under mild conditions. rsc.org This approach could be adapted for this compound to create a library of derivatives with potentially enhanced biological activities.
Similarly, other studies have demonstrated the synthesis of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives, where one of the starting materials is 6-(trifluoromethyl)benzo[d]thiazol-2-amine. nih.gov This highlights the utility of the trifluoromethylated benzothiazole (B30560), a close analogue of benzoxazole, in creating diverse structures through substitution reactions.
Synthesis of Complex Molecular Architectures
The this compound scaffold can be incorporated into more complex molecular architectures to explore new chemical spaces and biological activities. Research has shown the synthesis of complex benzo[d]oxazole-based derivatives with neuroprotective effects. nih.govnih.gov Although focused on Alzheimer's disease, the synthetic strategies employed are relevant for creating complex agrochemicals. These strategies often involve multi-step syntheses where the benzoxazole core is coupled with other heterocyclic systems, such as thiadiazoles. nih.govnih.gov
For instance, the synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide demonstrates how the benzoxazole moiety can be linked to other functional groups to build complex molecules. nih.gov Applying such strategies to this compound could lead to novel agrochemicals with unique modes of action.
Intermediate in Synthesis of New Chemical Entities
This compound is a key intermediate in the synthesis of new chemical entities. Its trifluoromethyl group makes it an attractive building block for creating compounds with desired electronic properties and metabolic stability. An efficient method for synthesizing 2-trifluoromethyl benzoxazoles involves the condensation of aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org
This highlights the role of trifluoromethylated benzoxazoles as versatile intermediates. For example, 6-(trifluoromethyl)-2H-benzo[b] nih.govrsc.orgoxazin-3(4H)-one is a related compound available for early discovery research, indicating the interest in such trifluoromethylated heterocyclic structures as building blocks for new molecules. sigmaaldrich.com The reactivity of the benzoxazole ring system allows for its incorporation into a variety of larger, more complex structures, expanding the accessible chemical space for agrochemical discovery.
Future Research Directions for 6 Trifluoromethyl Benzo D Oxazole
Development of Novel and Highly Sustainable Synthetic Routes
Future research will undoubtedly prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing the 6-(trifluoromethyl)benzo[d]oxazole core and its analogues. Current synthetic strategies, while effective, often rely on harsh conditions or multi-step procedures. The drive towards green chemistry will spur innovation in this area.
Key future directions include:
Catalyst-Free and Greener Solvents: Research into catalyst-free reaction conditions, potentially using greener solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can act as both a solvent and a catalyst, is a promising avenue. researchgate.net This approach minimizes metal contamination in the final products and simplifies purification.
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reactions, as demonstrated in the synthesis of other benzoxazole (B165842) derivatives, offers a path to shorter reaction times and potentially higher yields under solvent-free or green solvent conditions. jbarbiomed.com
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound. This technology allows for precise control over reaction parameters, which can be crucial when handling reactive intermediates or energetic reactions.
Novel Cyclization Strategies: Exploration of new cyclization methods is critical. For instance, the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization from anilide precursors represents a powerful method. nih.gov Adapting this strategy for precursors of this compound could provide a high-yielding and robust synthetic route. The temperature required for such cyclizations often correlates with the potency of activating groups on the SNAr acceptor ring, with trifluoromethyl being a notable, albeit less potent, activating group. nih.gov
Direct C-H Functionalization: Methods that allow for the direct introduction of the trifluoromethyl group onto a pre-formed benzoxazole ring via C-H activation would be a significant breakthrough, reducing the number of synthetic steps and improving atom economy.
Condensation with CF3-Sources: Developing one-pot condensation reactions of appropriate aminophenols with sources of the CF3 group, such as in-situ generated trifluoroacetonitrile (B1584977) (CF3CN), could provide a direct and efficient route to 2-trifluoromethyl analogues and could be explored for other isomers. rsc.org
| Synthetic Method | Key Reagents/Conditions | Advantages | Potential for 6-(CF3)benzo[d]oxazole | Reference |
|---|---|---|---|---|
| N-Deprotonation–O-SNAr Cyclization | 2-Fluoro-5-(trifluoromethyl)anilide precursor, K2CO3, DMF | High yields, avoids harsh acids | Directly applicable for synthesis | nih.gov |
| Microwave-Assisted Oxidative Cyclization | PIFA, Ethanol (B145695), Microwave Irradiation | Rapid (minutes), good conversion | Applicable for rapid library synthesis | jbarbiomed.com |
| Condensation with in-situ CF3CN | Aminophenols, CF3SO2Na/PPh3/Et3N | Good to excellent yields for 2-CF3 isomers | Adaptable for building block synthesis | rsc.org |
| Silver-Catalyzed Tandem Condensation | 2-Aminophenol (B121084), Aldehyde, Thiol, AgOAc | Mild conditions, forms C-S bonds | Could be used for further functionalization | rsc.orgnih.gov |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. The synergy between experimental studies and computational chemistry is a powerful tool for achieving this.
Future research in this domain will likely involve:
Density Functional Theory (DFT) Calculations: DFT will be increasingly used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. researchgate.net Such studies can elucidate the step-by-step mechanism of cyclization reactions and explain the role of catalysts and substituents. nih.govmdpi.com For example, DFT can determine bond lengths and angles in proposed intermediates, providing a clearer picture of the reaction progress. researchgate.net
Spectroscopic Monitoring: In-situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the collection of kinetic data, which can then be compared with computational models.
Frontier Molecular Orbital (FMO) Analysis: Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide qualitative insights into the reactivity of this compound. mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.com This information can guide the design of new reactions, predicting where the molecule is most likely to act as a nucleophile or electrophile.
Molecular Electrostatic Potential (MESP) Mapping: MESP plots are valuable for identifying the electron-rich and electron-poor regions of a molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. researchgate.net This is particularly useful for predicting the behavior of the molecule in intermolecular interactions.
| Computational Method | Parameter | Insight Gained | Relevance to 6-(CF3)benzo[d]oxazole | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | HOMO-LUMO Gap (ΔE) | Predicts kinetic stability and reactivity | Guides design of new reactions | mdpi.com |
| DFT | Transition State Energy | Elucidates reaction mechanisms and pathways | Optimizes synthetic conditions | researchgate.net |
| MD Simulation & MMPBSA | Ligand-Receptor Binding Energy | Predicts biological activity and interaction stability | Useful in drug discovery applications | nih.gov |
| NBO Analysis | Charge Transfer Interactions | Correlates observed electronic transitions | Understands electronic properties | researchgate.net |
Exploration of Undiscovered Reactivity Profiles and Transformations
The this compound scaffold holds significant untapped potential for novel chemical transformations. Future research will aim to move beyond known reactions and explore new ways to functionalize this heterocyclic system.
Anticipated areas of exploration include:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the benzoxazole core at positions other than C2. This would allow for the late-stage modification of complex molecules, providing rapid access to diverse chemical libraries.
Metal-Catalyzed Cross-Coupling: While cross-coupling reactions are standard in synthesis, exploring their application to create novel bonds (e.g., C-P, C-B, C-Si) on the this compound ring could lead to new materials and biologically active compounds.
Photoredox Catalysis: The use of visible light photoredox catalysis to enable previously challenging transformations under mild conditions is a rapidly growing field. Applying this technology to this compound could unlock new reaction pathways, such as radical additions or cycloadditions.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the oxazole (B20620) ring can be selectively opened and rearranged could provide access to entirely new heterocyclic or open-chain structures. For instance, Rh(II)-catalyzed transformations of related oxazole-containing diazo compounds have been shown to yield complex polycyclic systems through formal C-H insertion. nih.govacs.org
Domino and Tandem Reactions: Designing elegant tandem reactions that form multiple bonds in a single operation, such as the silver-catalyzed tandem condensation to form 2-(phenylsulphinyl)benzo[d]oxazole derivatives, represents a highly efficient approach to building molecular complexity. rsc.orgnih.gov
Expansion of Applications in Emerging Chemical Technologies
While benzoxazoles are well-established in medicinal chemistry, future research on this compound should explore its potential in other advanced technology sectors. The presence of the fluorinated group and the conjugated heterocyclic system suggests suitability for a range of applications.
Potential emerging applications to be investigated:
Materials Science: The fluorescence exhibited by some benzoxazole derivatives suggests potential applications in Organic Light-Emitting Diodes (OLEDs), chemical sensors, or fluorescent probes. nih.gov The trifluoromethyl group can enhance properties like thermal stability and volatility, which are desirable in these applications.
Organic Electronics: The electronic properties of benzoxazole-containing polymers could be harnessed for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). Theoretical studies on the band gap of polythiophenes containing benzoxazole units suggest their potential as electrically conducting materials. nih.gov
Agrochemicals: The trifluoromethyl group is a common feature in many modern herbicides and pesticides due to its ability to increase metabolic stability and cell membrane permeability. Screening this compound derivatives for agrochemical activity is a logical and promising research direction.
Organocatalysis: The benzoxazole core could be incorporated into larger molecular frameworks to act as a ligand for metal catalysts or as a scaffold for new organocatalysts. Its rigid structure and potential for electronic tuning via substituents make it an attractive platform for catalyst design.
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- X-ray Crystallography : Resolves positional isomerism, as seen in analogues like 5-bromo-2-(pyridin-4-yl)benzo[d]oxazole, where crystallographic data confirmed substituent orientation .
- DFT Calculations : Predict electronic effects of the trifluoromethyl group on ring electron density, aiding in spectral interpretation .
What strategies mitigate contradictory data in reported biological activities of this compound derivatives?
Q. Methodological Approach
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) to reduce variability in cytotoxicity studies .
- SAR Studies : Compare trifluoromethyl positioning with analogues (e.g., 5-chloro-2-(trifluoromethyl)benzo[d]oxazole) to isolate electronic vs. steric effects .
Data Reconciliation
Re-evaluate reaction purity via HPLC (>95% purity required) to exclude byproducts as confounding factors. For example, trace phosphorylated impurities in coupling reactions may falsely enhance apparent enzyme inhibition .
How does the trifluoromethyl group influence the reactivity of benzo[d]oxazole in cross-coupling reactions?
Mechanistic Insights
The -CF₃ group acts as a strong electron-withdrawing moiety, polarizing the aromatic ring and facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance at the 6-position may reduce reactivity compared to para-substituted analogues .
Q. Optimization Strategies
- Catalyst Tuning : Use Pd(PPh₃)₄ with electron-deficient ligands to enhance oxidative addition efficiency .
- Solvent Effects : DMF or THF improves solubility of CF₃-containing intermediates, reducing side reactions .
What computational tools are effective for predicting the pharmacokinetic properties of this compound-based drug candidates?
Q. Basic Modeling
Q. Advanced Simulations
- Molecular Dynamics (MD) : Simulates binding stability with targets like VEGFR-2, where CF₃ improves hydrophobic pocket interactions .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes when substituting CF₃ with Cl or OCH₃ .
How do substitution patterns at the 4- and 5-positions affect the bioactivity of benzo[d]oxazole derivatives?
Q. SAR Trends
| Position | Substituent | Bioactivity (IC₅₀) | Target |
|---|---|---|---|
| 6 | -CF₃ | 0.8 µM | VEGFR-2 |
| 5 | -Cl | 1.2 µM | VEGFR-2 |
| 4 | -OCH₃ | >10 µM | VEGFR-2 |
Q. Key Findings
- Electron-withdrawing groups (-CF₃, -Cl) enhance kinase inhibition by stabilizing charge-transfer interactions.
- Bulkier substituents (e.g., -OCH₃) reduce activity due to steric clashes in the ATP-binding pocket .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Q. Challenges
- Matrix Effects : Co-eluting metabolites in plasma interfere with LC-MS/MS quantification.
- Fluorine Background : Endogenous fluorinated compounds may cause false positives.
Q. Solutions
- MRM Transitions : Use m/z 232→184 for quantification and m/z 232→145 for confirmation .
- Sample Preparation : Solid-phase extraction (C18 cartridges) reduces lipid interference .
What role does the oxazole ring play in stabilizing this compound under physiological conditions?
Chemical Stability
The oxazole’s aromaticity and electron-deficient nature resist hydrolysis at pH 7.4 (t₁/₂ > 24 hours). CF₃ further stabilizes the ring via inductive effects .
Q. Metabolic Stability
- Cytochrome P450 : Resistance to CYP3A4-mediated oxidation due to CF₃’s electron-withdrawing effects .
- Glucuronidation : Limited conjugation at the 2-position, as shown in rat hepatocyte studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
